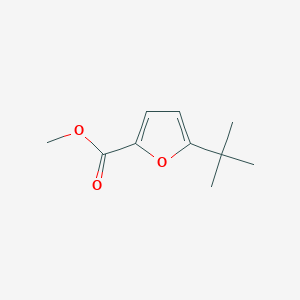

Methyl 5-tert-butylfuran-2-carboxylate

CAS No.: 59907-23-2

Cat. No.: VC3832568

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59907-23-2 |

|---|---|

| Molecular Formula | C10H14O3 |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | methyl 5-tert-butylfuran-2-carboxylate |

| Standard InChI | InChI=1S/C10H14O3/c1-10(2,3)8-6-5-7(13-8)9(11)12-4/h5-6H,1-4H3 |

| Standard InChI Key | UBRPDRSWIRZWQG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(O1)C(=O)OC |

| Canonical SMILES | CC(C)(C)C1=CC=C(O1)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a furan ring system substituted with a tert-butyl group (–C(CH)) at position 5 and a methyl ester (–COOCH) at position 2. The tert-butyl group introduces significant steric hindrance, influencing reactivity and stability, while the electron-withdrawing ester group modulates the aromatic system’s electronic density .

Spectroscopic Data

-

H NMR (CDCl): Signals at δ 1.25 (s, 9H, tert-butyl), 3.85 (s, 3H, methyl ester), 5.76 (d, , 1H, H-3), and 5.81 (d, , 1H, H-4) .

-

IR: Peaks at 3103 cm (Csp-H), 2964–2848 cm (Csp-H), and 1604 cm (C=O) .

Synthesis and Manufacturing

Palladium-Catalyzed C–H Alkylation

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 182.22 g/mol | |

| LogP | 2.36 | |

| Topological Polar Surface Area | 39.44 Ų | |

| Boiling Point | Not reported | |

| Storage Conditions | Sealed, dry, room temperature |

The compound’s moderate lipophilicity (LogP = 2.36) suggests favorable membrane permeability, making it suitable for drug discovery intermediates .

Reactivity and Functionalization

Ester Hydrolysis

Under basic conditions, the methyl ester undergoes hydrolysis to yield 5-tert-butylfuran-2-carboxylic acid, a precursor for amide and polymer synthesis .

Radical Alkylation

The electron-rich furan ring participates in radical-mediated alkylation reactions. For instance, single electron transfer (SET) from Pd complexes to alkyl iodides generates alkyl radicals that selectively functionalize the α-position .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a scaffold for tyrosine kinase inhibitors and chemokine receptor antagonists. Its steric bulk enhances target specificity in drug candidates .

Polymer Science

Incorporated into polyesters, it improves thermal stability and rigidity, beneficial for high-performance materials .

Agrochemical Development

Functionalization yields herbicides and pesticides with enhanced environmental persistence.

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | Avoid ingestion; use PPE |

| H315/H319: Skin/eye irritation | Wear gloves and goggles |

| H335: Respiratory irritation | Use in ventilated areas |

Proper disposal methods and adherence to GHS guidelines are critical to minimizing occupational exposure .

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| Methyl 5-chloromethylfuran-2-carboxylate | Lacks tert-butyl group | Higher electrophilicity |

| Ethyl 5-tert-butylfuran-2-carboxylate | Ethyl ester vs. methyl ester | Slower hydrolysis kinetics |

| 5-tert-Butylfuran-2-carboxylic acid | Free carboxylic acid group | Enhanced hydrogen bonding |

The tert-butyl group in Methyl 5-tert-butylfuran-2-carboxylate uniquely balances steric protection and synthetic versatility .

Recent Advances and Future Directions

Recent studies highlight acid-catalyzed Friedel-Crafts reactions for scalable synthesis and Pd-mediated late-stage functionalization for drug discovery . Future research should prioritize:

-

Pharmacological Profiling: Systematic evaluation of anticancer and antimicrobial efficacy.

-

Green Chemistry: Developing solvent-free or catalytic methods to enhance sustainability.

-

Material Innovations: Exploring its role in conductive polymers or metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume